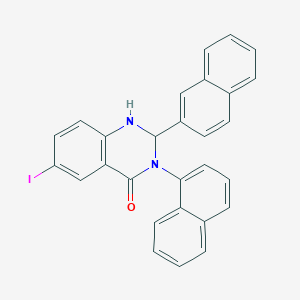![molecular formula C22H12N4O7 B10900916 2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole](/img/structure/B10900916.png)
2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with two 5-(4-nitrophenyl)-2-furyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with 2-furylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized using phosphoryl chloride (POCl3) to yield the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: The major product would be the corresponding diamine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential antimicrobial and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole depends on its application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Propiedades
Fórmula molecular |
C22H12N4O7 |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
2,5-bis[5-(4-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H12N4O7/c27-25(28)15-5-1-13(2-6-15)17-9-11-19(31-17)21-23-24-22(33-21)20-12-10-18(32-20)14-3-7-16(8-4-14)26(29)30/h1-12H |
Clave InChI |
LXFYPKDPHHYRQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C3=NN=C(O3)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10900849.png)
![N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B10900856.png)
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide](/img/structure/B10900860.png)
![2-[(2,3-Difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10900871.png)
![N-[6-phenyl-2-(trichloromethyl)pyrimidin-4-yl]benzamide](/img/structure/B10900875.png)

![4-cyano-2-fluoro-N'-[(E)-(4-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B10900888.png)
![4-chloro-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10900890.png)
![{4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B10900898.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B10900907.png)
![4-({4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2,6-diiodophenoxy}methyl)benzoic acid](/img/structure/B10900915.png)
![4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10900923.png)
![2-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10900934.png)
![4,4'-[(3,4-dimethoxyphenyl)methanediyl]bis[2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one]](/img/structure/B10900940.png)
